Eucommiol

描述

Eucommiol is a natural product that can be isolated from the roasted leaves of E. ulmoides . It has been found to inhibit the growth of Molt 4B cells and reduce spontaneous activity, thereby increasing the sleep ratio in mice .

Synthesis Analysis

Eucommiol is isolated and purified from the leaves of Eucommia ulmoides Oliv. through a process that involves liquid-liquid extraction, macroporous resin adsorption, and semi-preparative HPLC . The crude extract is first extracted using ultrasonic-assisted extraction with n-butanol as the extraction solvent. The n-butanol extract is then separated by D101 macroporous resin column. Finally, eucommiol is prepared by reverse phase semi-preparative HPLC .Molecular Structure Analysis

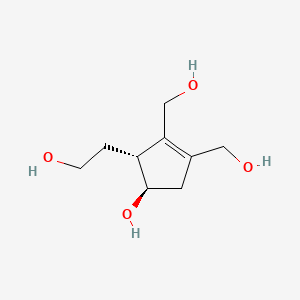

The molecular formula of Eucommiol is C9H16O4 . Its average mass is 188.221 Da and its monoisotopic mass is 188.104858 Da .Chemical Reactions Analysis

The fragmentation mechanisms of eucommiol have been studied under the ESI (–) mode . It was found that eucommiol, along with rehmaglutin C and eucomoside B, are the first naturally occurring iridoids containing an amido bond in the C-4 position .Physical And Chemical Properties Analysis

Eucommiol is a solid substance that is white to off-white in color . It has a molecular weight of 188.22 and a molecular formula of C9H16O4 .科学研究应用

镇静和催眠效果

Eucommiol,一种从雄性杜仲花中提取的单体化合物,表现出显著的镇静和催眠效果。这在一项使用系统溶剂方法评估的研究中得到验证,显示出减少小鼠自发活动和增加睡眠比例或延长睡眠时间的效果。该化合物有效缩短了入睡潜伏期,降低了抽搐率,并延长了抽搐潜伏期,突显了其在镇静和催眠应用中的潜力(Li et al., 2013)。

成骨分化和下颌缺损修复

关于Eucommiol对脂肪来源干细胞(ADSCs)成骨分化的研究表明,它在修复下颌缺损方面是可行的。在涉及兔子的实验性研究中,应用Eucommiol支架材料与ADSCs相结合,结果显示骨缺损的愈合明显优于其他组,展示了Eucommiol在骨再生和修复中的潜力(Fang et al., 2013)。

化学和结构分析

Eucommioside,被鉴定为Eucommia ulmoides的2″-O-β-d-葡萄糖吡喃糖苷衍生物,已从杜仲中分离出来。这一发现有助于解析杜仲中化合物的结构,并有助于理解它们在各个科学领域中的潜在应用(Bianco et al., 1982)。

含量测定方法

开发用于测定杜仲中Eucommiol含量的方法,如RP-HPLC方法,对于量化和标准化这种化合物以进行进一步研究和应用至关重要。这种方法提供了一种简单、稳定、可控和可重复的确定Eucommiol含量的手段,对于其科学研究和应用至关重要(Nan-yin, 2012)。

神经保护效应

从杜仲叶中提取的单萜类化合物,包括Eucommiol,已被发现可以保护PC12细胞免受神经毒性的影响。这表明Eucommiol在神经学领域具有潜在应用,特别是在保护免受神经退行性疾病或症状的影响方面(Zuo & Zhang, 2017)。

胶原合成促进

Eucommiol已被确认为一种促进胶原合成的化合物。这一特性在皮肤科学和伤口愈合中具有重要意义,同时在抗衰老治疗和护肤产品中具有潜在应用(Li et al., 2000)。

作用机制

属性

IUPAC Name |

(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALKMMWWGMFYEX-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204529 | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eucommiol | |

CAS RN |

55930-44-4 | |

| Record name | Eucommiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55930-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

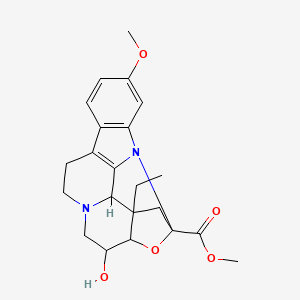

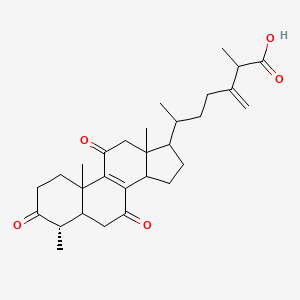

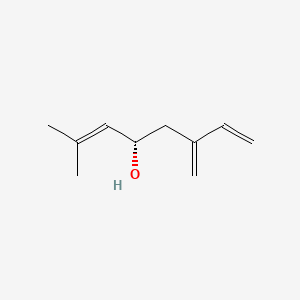

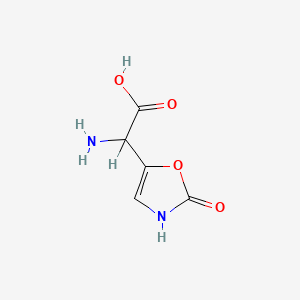

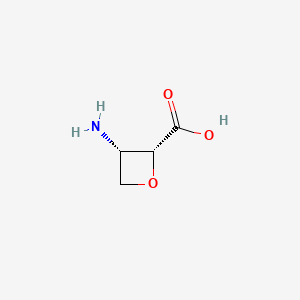

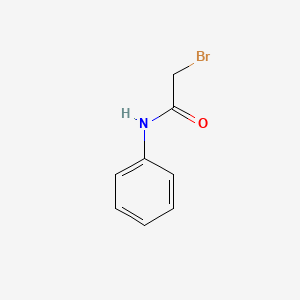

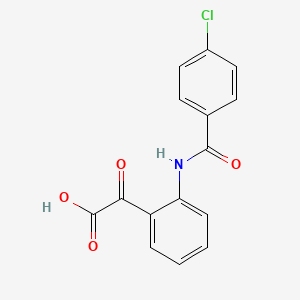

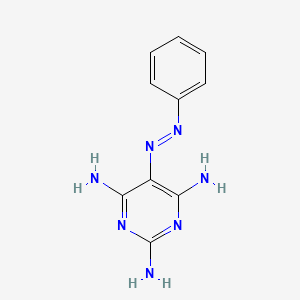

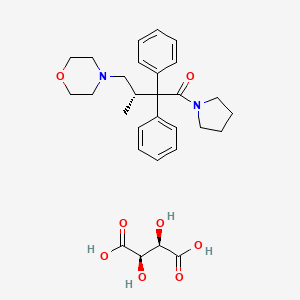

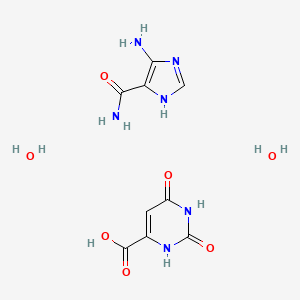

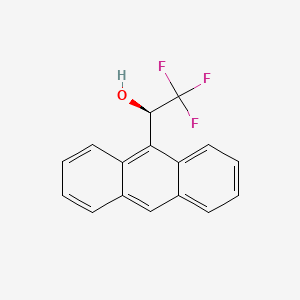

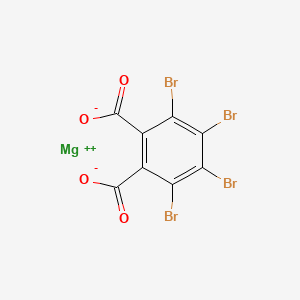

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。